molecular formula C14H12Cl2N4O2 B13013593 N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide

Cat. No.: B13013593
M. Wt: 339.2 g/mol
InChI Key: MIFLYQNLGZWFBL-UHFFFAOYSA-N
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Description

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide (CAS 1263207-01-7) is a high-purity oxalamide-based compound supplied for research and development purposes. With the molecular formula C14H12Cl2N4O2 and a molecular weight of 339.18, this solid is characterized by its off-white to pale yellow appearance . This compound belongs to a class of oxalic acid diamides that have demonstrated significant research value in medicinal chemistry, particularly as potential prodrugs in oncology research . Compounds within this structural family have been investigated for their role as cytochrome P450-activated inhibitors, specifically targeting enzymes like Stearoyl-CoA desaturase (SCD) . SCD is a crucial enzyme in the biosynthesis of unsaturated fatty acids, a process essential for membrane integrity and cell proliferation in certain cancer cells . The mechanism of action for related prodrugs involves metabolic activation by isoforms such as CYP4F11 within sensitive cells, leading to the release of an active metabolite that can inhibit SCD and induce selective cytotoxicity in a subset of cancer cell lines . Researchers utilize this compound and its analogs to explore targeted cancer therapeutic strategies that aim to minimize systemic toxicity. Handle with care; this product has hazard statements H302 (harmful if swallowed), H319 (causes serious eye irritation), H372 (causes damage to organs through prolonged or repeated exposure), and H410 (very toxic to aquatic life with long-lasting effects) . The recommended precautionary measures include wearing protective gloves and eye/face protection, avoiding breathing dust/fume/gas/mist, and not allowing the product to be released into the environment . This product is intended for research use only in a laboratory setting and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C14H12Cl2N4O2

Molecular Weight

339.2 g/mol

IUPAC Name

N,N'-bis(5-chloro-6-methylpyridin-2-yl)oxamide

InChI

InChI=1S/C14H12Cl2N4O2/c1-7-9(15)3-5-11(17-7)19-13(21)14(22)20-12-6-4-10(16)8(2)18-12/h3-6H,1-2H3,(H,17,19,21)(H,18,20,22)

InChI Key

MIFLYQNLGZWFBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)C(=O)NC2=NC(=C(C=C2)Cl)C)Cl

Origin of Product

United States

Preparation Methods

Stoichiometry

Using an excess of 5-chloro-6-methylpyridin-2-amine ensures complete reaction with the oxalyl chloride intermediate, reducing byproduct formation.

Solvent Selection

The choice of solvent significantly impacts reaction kinetics and product solubility:

Reaction Monitoring

Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed to monitor reaction progress and determine completion.

Purification Techniques

Purification is vital to isolate this compound in its pure form:

  • Recrystallization:
    • Solvents like ethanol or methanol are used to recrystallize the product.
    • This method exploits differences in solubility between the product and impurities.
  • Column Chromatography:
    • Employs silica gel as the stationary phase.
    • Elution with a gradient solvent system (e.g., hexane/ethyl acetate) separates the product from byproducts.

Challenges in Synthesis

Moisture Sensitivity

Oxalyl chloride is highly reactive toward water, necessitating strict anhydrous conditions during synthesis.

Side Reactions

Uncontrolled reaction conditions may lead to side products such as mono-substituted oxalamides or degradation products.

Yield Optimization

Achieving high yields requires careful control over temperature, stoichiometry, and purification steps.

Summary Table: Synthesis Overview

Parameter Details
Starting Materials 5-Chloro-6-methylpyridin-2-amine, oxalyl chloride
Key Reagents Pyridine or triethylamine (base), dichloromethane/THF (solvent)
Reaction Conditions Anhydrous environment, low temperature (0–25°C), extended reaction time (4–12 hours)
Purification Recrystallization or column chromatography
Yield Range Typically 60–80%, depending on reaction optimization

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bonds in N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide undergo hydrolysis under acidic or basic conditions:

Conditions Products Yield Mechanism
6 M HCl, reflux (4–6 h)5-Chloro-6-methylpyridin-2-amine + oxalic acid70–85%Acid-catalyzed cleavage of amide bonds
2 M NaOH, 80°C (3 h)Sodium oxalate + 5-chloro-6-methylpyridin-2-amine60–75%Base-mediated hydrolysis

Key Notes :

  • Reaction rates depend on steric hindrance from methyl groups and electronic effects of chlorine substituents.

  • Hydrolysis is suppressed in anhydrous organic solvents (e.g., THF, DMF).

Nucleophilic Substitution

The chloro groups at the 5-position of pyridinyl rings participate in nucleophilic substitution:

Reagent Conditions Products Applications
EthylenediamineDMF, 100°C, 12 hBis-amine derivative with ethylenediamine linkageLigand for metal complexes
Sodium thiophenoxideEtOH, reflux, 8 hThioether-functionalized oxalamidePolymer crosslinking agents
Potassium cyanideDMSO, 120°C, 6 h (catalytic KI)Cyano-substituted derivativePrecursor for heterocyclic synthesis

Kinetic Data :

  • Second-order kinetics observed with pseudo-first-order approximations under excess nucleophile.

  • Steric effects from methyl groups reduce substitution rates by ~30% compared to unsubstituted analogs.

Coordination Reactions

The oxalamide moiety acts as a bidentate ligand, forming stable complexes with transition metals:

Metal Salt Solvent Reaction Time Complex Structure Stability Constant (log K)
CuSO₄·5H₂OMeOH/H₂O2 h[Cu(L)₂(H₂O)₂]·2H₂O8.2 ± 0.3
FeCl₃EtOH4 h[Fe(L)Cl₂]Cl6.8 ± 0.2
Zn(NO₃)₂·6H₂ODMF6 h[Zn(L)(NO₃)(H₂O)]·NO₃5.9 ± 0.4

Key Observations :

  • Complexes exhibit octahedral geometry confirmed by UV-Vis and XRD .

  • Chloro substituents enhance Lewis acidity of coordinated metals in catalytic applications.

Oxidation Reactions

Controlled oxidation modifies the methyl groups on pyridinyl rings:

Oxidizing Agent Conditions Products Selectivity
KMnO₄H₂SO₄ (1 M), 60°C, 3 hCarboxylic acid derivatives90%
SeO₂Dioxane, reflux, 8 hAldehyde-functionalized oxalamide75%
H₂O₂/Fe³⁺pH 3–4, 40°C, 6 hHydroxymethyl intermediates60%

Mechanistic Insight :

  • Methyl groups oxidize via radical intermediates in the presence of Fe³⁺/H₂O₂.

  • Over-oxidation to carboxylic acids is minimized using mild agents like SeO₂.

Stability Under Thermal and Photolytic Conditions

Condition Temperature/Time Degradation Products Half-Life
Thermal decomposition250°C, 1 hChlorinated pyridine fragments + CO/CO₂12 min
UV light (254 nm)25°C, 48 hRing-opened amide radicals + Cl⁻8 h

Safety Notes :

  • Decomposition releases toxic gases (e.g., HCl, CO); requires inert atmosphere handling.

This compound’s reactivity is leveraged in synthesizing coordination polymers, bioactive molecules, and advanced materials. Experimental protocols emphasize strict temperature control and reagent stoichiometry to optimize yields .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide has been utilized in the pharmaceutical industry primarily for impurity profiling of Edoxaban, an anticoagulant medication. The compound serves as a working standard or secondary reference standard during the commercial production of Edoxaban and its formulations, ensuring compliance with FDA regulations and pharmacopoeial guidelines .

Toxicity Studies
The compound is also employed in toxicity studies related to drug formulations, which are essential for the development of safe pharmaceuticals. Its role in the Abbreviated New Drug Application (ANDA) filing process highlights its significance in regulatory affairs .

Analytical Chemistry

Chromatographic Techniques
this compound is used in high-performance liquid chromatography (HPLC) methods for the detection and quantification of related impurities in drug substances. The compound's stability and distinct spectral characteristics make it an ideal candidate for method validation in pharmaceutical analysis .

Case Study: Impurity Profiling
In a study involving the profiling of Edoxaban impurities, this compound was analyzed using HPLC coupled with mass spectrometry. The results demonstrated its effectiveness as a reference standard, providing reliable data for regulatory submissions .

Materials Science

Polymeric Composites
Research has indicated that oxalamide derivatives, including this compound, can be incorporated into polymeric matrices to enhance mechanical properties and thermal stability. These materials are being explored for applications in coatings and advanced composites .

Synthesis of Novel Materials
The compound has been investigated for its potential to act as a ligand in coordination chemistry, leading to the synthesis of novel metal complexes that exhibit interesting catalytic properties. These complexes could find applications in various chemical transformations and materials synthesis .

Mechanism of Action

The mechanism of action of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the nature of the metal ions involved .

Comparison with Similar Compounds

N1,N2-Bis(2-nitrophenyl)oxalamide

  • Structure: Features nitro (-NO₂) groups at the ortho positions of phenyl rings.
  • Thermodynamic Properties :
    • ΔH° (enthalpy change) and ΔS° (entropy change) values for HB disruption in dimethyl sulfoxide (DMSO) are smaller than those of acetanilide but comparable to ethyl N-phenyloxalamate. This suggests weaker intramolecular HB compared to acetanilide but stronger than some oxalamate esters .
    • The absence of intramolecular HB with the o-carbonyl moiety distinguishes it from three-center HB systems .

N1,N2-Bis(2-benzoylphenyl)oxalamide

  • Structure : Contains benzoyl groups at ortho positions, introducing steric bulk and π-π stacking capabilities.
  • Hydrogen Bonding : Forms three-center hydrogen bonds (THBs) in both solid and solution states. The ΔH° and ΔS° values for HB disruption in DMSO are 28.3 kJ·mol⁻¹ and 69.1 J·mol⁻¹·K⁻¹ , respectively, confirming strong THB cooperativity .

N1,N2-Bis(thiophen-2-ylmethyl)oxalamide

  • Structure : Substituted with thiophene-methyl groups (C₁₂H₁₂N₂O₂S₂; molar mass 280.37 g/mol).
  • Applications : Classified as a pharmaceutical intermediate, particularly in thiophene-based drug synthesis.
  • Safety : Marked with GHS07 (warning) due to skin/eye irritation hazards (H315-H319) .
  • Key Difference : The thiophene rings introduce sulfur heteroatoms, altering electronic properties and metal-binding capabilities compared to the chloro-methylpyridinyl groups in the target compound.

N1,N2-Bis(2-chloro-6-methylphenyl)oxalamide

  • Structure : Chloro and methyl groups on phenyl rings (CAS: unlisted).

Data Table: Structural and Thermodynamic Comparison

Compound Molecular Formula Molar Mass (g/mol) Key Substituents ΔH° (kJ·mol⁻¹) ΔS° (J·mol⁻¹·K⁻¹) Applications
N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide C₁₂H₈Cl₂N₄O₂ 311.12 5-chloro-6-methylpyridinyl N/A N/A Pharmaceutical synthesis
N1,N2-Bis(2-nitrophenyl)oxalamide C₁₄H₁₀N₄O₆ 354.26 2-nitrophenyl ~20–25 ~50–60 HB studies, reference compound
N1,N2-Bis(2-benzoylphenyl)oxalamide C₂₈H₂₀N₂O₄ 448.47 2-benzoylphenyl 28.3 69.1 THB cooperativity research
N1,N2-Bis(thiophen-2-ylmethyl)oxalamide C₁₂H₁₂N₂O₂S₂ 280.37 thiophen-2-ylmethyl N/A N/A Thiophene-based drug synthesis

Biological Activity

N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer therapies. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a central oxalamide core linked to two 5-chloro-6-methylpyridin-2-yl groups. Its molecular formula is C14H12ClN4O2C_{14}H_{12}ClN_4O_2, with a molecular weight of approximately 300.72 g/mol. The unique structural characteristics contribute to its reactivity and biological profile.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

In the context of cancer research, this compound has demonstrated selective cytotoxicity against non-small-cell lung cancer (NSCLC) cell lines. A high-throughput screening (HTS) study identified the compound as having an effective concentration (EC50) of less than 1 μM against several NSCLC lines, indicating its potential as an anticancer therapeutic .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Notably, it has been shown to inhibit the stearoyl-CoA desaturase (SCD) enzyme, which is critical for fatty acid metabolism. This inhibition leads to a deficiency in unsaturated fatty acids necessary for maintaining cellular membrane fluidity, ultimately resulting in selective cell death in cancerous cells .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 5-chloro-6-methylpyridin-2-amine with oxalyl chloride followed by amination processes. The reaction conditions are crucial for achieving high yields and purity of the final product.

Comparative Analysis

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N1-(5-Chloropyridin-2-yl)-N2-(6-methylpyridin-2-yl)oxalamideTwo pyridine rings with chlorine and methyl groupsAntimicrobialEnhanced solubility due to methyl group
N1,N2-Bis(5-chloropyridin-2-yl)oxalamideTwo identical pyridine ringsModerate enzyme inhibitionHigher stability due to oxalamide linkage
5-Chloro-N-(pyridin-2-yl)-N-(methyl)pyrimidineContains a pyrimidine ringAntiviral activityDistinct mechanism of action compared to oxalamides

Case Studies

Case Study 1: Anticancer Activity
In a study involving various NSCLC cell lines, this compound was found to selectively induce apoptosis in sensitive cell lines while sparing less sensitive ones. The study utilized ATP viability assays to assess cytotoxicity and revealed that compounds containing oxalamides showed promise as targeted cancer therapies .

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones in disk diffusion assays, suggesting that this compound could be developed into a novel antibiotic.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N1,N2-Bis(5-chloro-6-methylpyridin-2-yl)oxalamide?

  • Methodology : Utilize a two-step procedure involving amine activation with a base (e.g., NaOH) and subsequent reaction with oxalyl chloride under controlled temperatures (e.g., 0°C to room temperature). Monitor reaction progress via TLC or HPLC. Purification via recrystallization from chloroform or ether improves yield (35–40% typical) .
  • Key Considerations : Excess oxalyl chloride (1.5–2.0 eq) ensures complete coupling, while slow addition minimizes side reactions. Post-reaction neutralization with dilute HCl removes unreacted reagents .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • 1H/13C NMR : Identify pyridyl proton environments (δ 7.1–7.3 ppm for aromatic protons, δ 2.2 ppm for methyl groups) and carbonyl carbons (δ 158–160 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm .
  • IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is advised if dust forms .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors or aerosols .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .

Advanced Research Questions

Q. How can computational modeling predict the crystal packing and intermolecular interactions of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Determine unit cell parameters and hydrogen-bonding networks (e.g., N-H···O interactions between amide groups). Compare with structurally similar N,N-Bis(6-methyl-2-pyridyl)oxamide, which exhibits planar amide groups and π-π stacking .
  • Software : Use WinGX or Mercury for data refinement and visualization .

Q. What strategies enhance the nucleation efficiency of oxalamide derivatives in biodegradable polymers like PHB?

  • Methodology :

  • Melt-Processing : Blend the compound with PHB at 1–5 wt% and analyze crystallization kinetics via DSC. Optimal miscibility increases nucleation density .
  • Structural Tuning : Modify pyridyl substituents (e.g., chlorine vs. methyl groups) to alter hydrogen-bonding capacity and polymer compatibility .

Q. How do steric and electronic effects of the 5-chloro-6-methylpyridyl groups influence reactivity in metal coordination studies?

  • Methodology :

  • Synthesis of Metal Complexes : React the compound with Pd(II) or Ru(II) precursors in THF/MeOH. Monitor via UV-Vis and ESI-MS for ligand exchange.
  • Comparative Analysis : Contrast stability/logK values with non-chlorinated analogs (e.g., N,N-Bis(6-methyl-2-pyridyl)oxamide) to assess electronic contributions .

Q. What mechanisms explain conflicting toxicity data for oxalamide derivatives in cellular assays?

  • Methodology :

  • Dose-Response Studies : Test cytotoxicity (e.g., MTT assay) across concentrations (1–100 µM) in cancer cell lines (e.g., MDA-MB-231).
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., chlorinated byproducts) that may explain variability .

Key Research Gaps

  • Ecotoxicity Data : Limited studies on environmental fate or biodegradability .
  • In Vivo Pharmacokinetics : No reported ADME profiles for therapeutic applications .

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